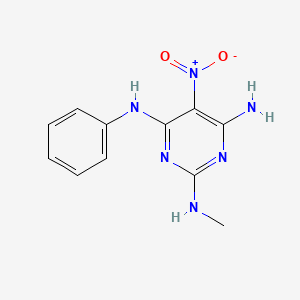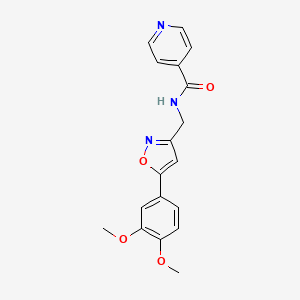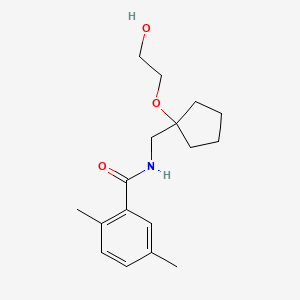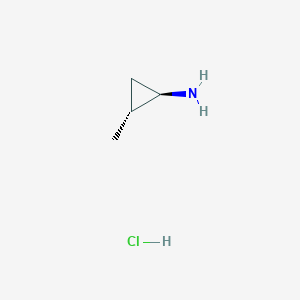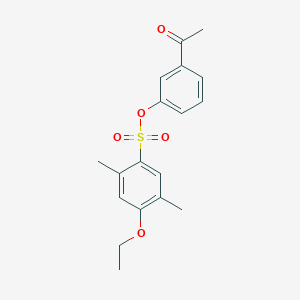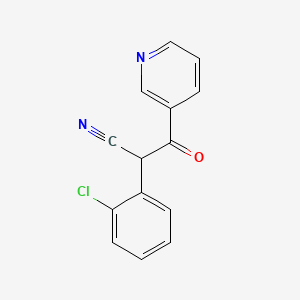
2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile” is a chemical compound with the CAS Number: 1291439-19-4 . It has a molecular weight of 256.69 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile” is represented by the InChI code: 1S/C14H9ClN2O/c15-13-6-2-1-5-11(13)12(8-16)14(18)10-4-3-7-17-9-10/h1-7,9,12H .Physical And Chemical Properties Analysis
The compound has a melting point of 165-167°C . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Complex Formation
- Oxidative Coupling Reactions : This compound is involved in oxidative C–C coupling reactions with alkanones. For example, a study demonstrated its reaction with dichlorobis(benzonitrile)palladium(II) to form complexes that incorporate dehydro-4-oxo-norvaline and dehydro-4-oxo-norleucine, highlighting its potential in complex synthesis (El-Abadelah et al., 2018).
Photophysical Properties
- Development of Environmentally Sensitive Fluorophores : A research study exploited a multicomponent domino reaction strategy to develop nicotinonitriles incorporating pyrene and/or fluorene moieties. This compound's derivatives displayed strong blue-green fluorescence emission, indicating its potential application in materials science and photophysical property studies (Hussein et al., 2019).
Supramolecular Chemistry
- Construction of Supramolecular Complexes : The compound is used in forming Ag(I) supramolecular complexes. A study reported the synthesis of multidentate ligands containing this compound, leading to different structures and enhanced luminescence properties, indicating its utility in supramolecular chemistry and materials science (Jin et al., 2013).
Antimicrobial Activities
- Evaluation of Antimicrobial Activities : Some derivatives of this compound have been studied for their antimicrobial properties. A research paper discussed the synthesis of cyanopyrans and cyanopyridines derivatives showing significant antimicrobial activities, suggesting its relevance in medicinal chemistry and drug design (Popat et al., 2005).
Optical Properties
- Study of Optical Properties : The compound's derivatives have been investigated for their optical properties. Research has shown that certain derivatives exhibit significant nonlinear optical (NLO) signatures and can be used in optical materials (Belahlou et al., 2020).
Catalysis
- Catalysis in Organic Synthesis : It has been used in catalytic processes for synthesizing pyrazolo[3,4-b]pyridine derivatives. A study described the use of magnetically separable graphene oxide anchored sulfonic acid as a catalyst for synthesizing these derivatives, showcasing its application in green chemistry and catalysis (Zhang et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-3-oxo-3-pyridin-3-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-13-6-2-1-5-11(13)12(8-16)14(18)10-4-3-7-17-9-10/h1-7,9,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEZQDAGLIYQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)C(=O)C2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine](/img/structure/B2800115.png)
![Spiro[5.6]dodecan-3-one](/img/structure/B2800117.png)
![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2800119.png)
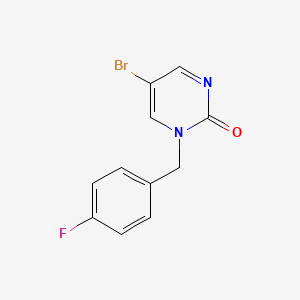
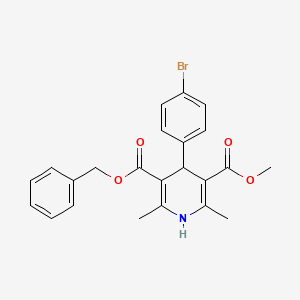
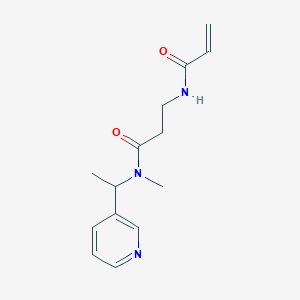
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2800125.png)
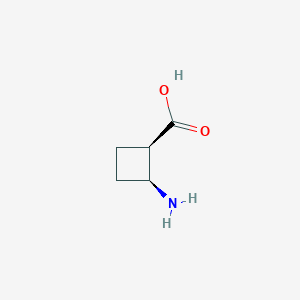
![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800128.png)
